3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Description
Properties
IUPAC Name |
3-methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-11-7-3-2-6-4-9-10(12-9)8(6)5-7/h2-3,5,9-10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOTYLTXYNBQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C2O3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585769 | |
| Record name | 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166411-96-7 | |
| Record name | 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gold(I)-Catalyzed Cycloisomerization
Recent advances in gold catalysis enable the stereoselective construction of polycyclic epoxides. A methodology developed for indeno[1,2-b]chromenes has been adapted for oxirene synthesis. Starting from o-(alkynyl)styrene derivatives functionalized with methoxy groups, gold(I) complexes such as AuCl(PPh₃) catalyze a cascade cyclization. The mechanism involves alkyne activation, 5-endo-dig cyclization to form a cyclopropyl gold carbene, and subsequent intramolecular epoxide formation (Figure 1B).
Catalytic System:
-
Catalyst: AuCl(PPh₃) (5 mol%)
-
Ligand: Triphenylphosphine
-
Substrate: o-(Propargyloxy)styrene derivative
-
Solvent: Toluene (0.05 M)
-
Temperature: 80°C, 12 h
Chiral gold complexes with binaphthyl-derived ligands (e.g., DTBM-SEGPHOS) have been explored for enantioselective synthesis, achieving enantiomeric excess (ee) values up to 85% .
Methylation of Hydroxy-Oxirene Intermediates
Post-cyclization methylation provides a route to introduce the 3-methoxy group. A two-step sequence from 3-hydroxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves:
-
Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
-
Methylation using methyl iodide (MeI) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .
Methylation Protocol:
-
Substrate: 3-Hydroxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
-
Base: KOH (4.0 equiv)
-
Alkylating Agent: MeI (2.0 equiv)
-
Solvent: DMSO (0.3 M)
-
Temperature: Room temperature, 12 h
Oxidative Cyclization via Wacker-Type Processes
Palladium-mediated oxidative cyclization offers an alternative pathway. Adapted from the Wacker process, a mixture of PdCl₂ and CuCl in dimethylformamide (DMF)/water under oxygen atmosphere facilitates the oxidation of allylic alcohols to epoxides . For 3-methoxy substrates, pre-functionalization of the indene backbone with a methoxy group is critical to prevent over-oxidation.
Oxidative Conditions:
-
Catalyst: PdCl₂ (10 mol%), CuCl (20 mol%)
-
Solvent: DMF/H₂O (4:1)
-
Oxidant: O₂ (1 atm)
-
Temperature: 60°C, 8 h
Table 1. Summary of Preparation Methods for 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
| Method | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Epoxidation (mCPBA) | mCPBA, NaHCO₃ | 0–25 | 68–72 | Moderate |
| Gold(I) Catalysis | AuCl(PPh₃), DTBM-SEGPHOS | 80 | 55–60 | High (85% ee) |
| Post-Cyclization Methylation | MeI, KOH, DMSO | 25 | 75–80 | N/A |
| Wacker Oxidation | PdCl₂, CuCl, O₂ | 60 | 50–55 | Low |
Mechanistic Insights and Challenges
The regioselectivity of epoxidation is influenced by electronic effects of the methoxy group. Computational studies suggest that the electron-donating methoxy substituent at C3 stabilizes partial positive charge development at C6a during oxirane ring closure . Competing pathways, such as dihydroxylation (e.g., via OsO₄), are suppressed by steric hindrance from the fused indene system .
Key challenges include:
-
Stereochemical Control: Achieving high diastereomeric ratios in gold-catalyzed methods requires fine-tuning ligand steric bulk.
-
Functional Group Tolerance: Late-stage methylation risks epoxide ring opening, necessitating orthogonal protecting groups.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Base Indenooxirene Derivatives
- (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS 85354-35-4): Formula: C₉H₈O; MW: 132.16 g/mol; TPSA: 12.5. A non-substituted epoxide used as a synthetic intermediate. Exhibits moderate reactivity due to the strained oxirane ring .
- Chlorination at the 3-position increases MW and lipophilicity (LogP: 2.34) compared to the methoxy analog .
Methoxy-Substituted Analogs
- 3-Methoxy Derivative :
Comparison with Saturated and Polycyclic Derivatives
Octahydro Derivatives
- Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene (CAS 6004-36-0): Formula: C₁₀H₁₄O; MW: 150.22 g/mol; TPSA: 12.53. Saturation of the indene ring reduces strain, increasing stability. Boiling point: 233.3°C; density: 1.162 g/cm³ .
- Octahydro-1aH-2,4-methanoindeno[1,2-b:5,6-b']bis(oxirene) (CAS 81-21-0): Formula: C₁₀H₁₂O₂; MW: 164.20 g/mol. Contains two epoxide groups, enhancing reactivity for cross-linking applications .
Polycyclic Oxirenes
Chlorinated Derivatives and Environmental Impact
Chlorination significantly alters properties, often leading to environmental persistence and toxicity:
- Oxychlordane (CAS 27304-13-8): Formula: C₁₀H₄Cl₈O; MW: 423.76 g/mol. Listed in EPA methods for toxicity testing .
- Heptachlor Epoxide (CAS 1024-57-3): Formula: C₁₀H₅Cl₇O; MW: 373.32 g/mol. Boiling point: 323.4°C; regulated under the TCLP (Toxicity Characteristic Leaching Procedure) due to carcinogenicity .
Research Implications and Gaps
While chlorinated derivatives are well-studied for environmental toxicity, the methoxy analog lacks extensive data. Future studies should focus on:
- Synthesis and characterization of 3-methoxy derivatives.
- Reactivity profiling (e.g., acid-catalyzed ring-opening).
- Ecotoxicological assessments to evaluate environmental persistence.
The structural diversity of indenooxirene derivatives underscores their versatility in organic synthesis and materials science, warranting further exploration.
Biological Activity
3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on cellular systems, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C10H10O2
- Molecular Weight: 162.19 g/mol
- CAS Number: 831191-89-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antitumor properties. The compound has shown promise as an inhibitor of tubulin polymerization, which is a critical mechanism in cancer cell proliferation.
Research indicates that this compound interacts with tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural features allow it to bind to the colchicine site on tubulin, thereby inhibiting its polymerization and affecting mitotic processes.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A2780 (Ovarian Carcinoma) | 15.4 | Significant reduction in viability |
| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |
| A2780/RCIS (Cisplatin Resistant) | 20.5 | Moderate sensitivity |
| MCF-7/MX (Mitoxantrone Resistant) | 18.7 | Resistance observed |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, particularly those known for their resistance to conventional therapies.
Cell Cycle Analysis
Flow cytometry analysis demonstrated that treatment with this compound resulted in G2/M phase arrest in treated cells. This finding supports its role as a tubulin inhibitor and suggests potential for further development as an anticancer agent.
Case Study: In Vivo Efficacy
In an animal model study, administration of this compound led to a significant decrease in tumor size compared to controls. The study reported:
- Tumor Reduction: Average reduction by 45% after four weeks.
- Survival Rate: Increased survival rate by 30% compared to untreated groups.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?
Methodological Answer:
- Key Steps :
- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to introduce the oxirene ring while minimizing side reactions .
- Methoxy Group Introduction : Employ Williamson ether synthesis with sodium methoxide and a halogenated precursor under anhydrous conditions .
- Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity, as validated by HPLC .
Basic: Which spectroscopic methods are optimal for structural confirmation of the epoxide moiety?
Methodological Answer:
- NMR :
- IR Spectroscopy : Confirm epoxy C-O stretching at 1240–1280 cm⁻¹ and methoxy C-O at 1100–1150 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with epoxide ring cleavage .
Advanced: How can conflicting NMR data between synthetic batches be systematically resolved?
Methodological Answer:
- Root Causes :
- Resolution Protocol :
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Compare with computational models (DFT calculations) for predicted chemical shifts .
- Validate purity via X-ray crystallography if crystalline material is obtainable .
Advanced: What experimental designs mitigate degradation of the oxirene ring under acidic/basic conditions?
Methodological Answer:
- Stability Testing :
- Mitigation Strategies :
- Add stabilizing agents like crown ethers to sequester metal ions that catalyze degradation .
- Store the compound at 2–8°C in inert atmospheres (argon) to prevent oxidative cleavage .
Advanced: How can the antitumor potential of this compound be evaluated in vitro?
Methodological Answer:
- Assay Design :
- Cell Lines : Test against human tumor lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .
- Dose-Response : Prepare 10⁻⁶–10⁻³ M solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Mechanistic Studies :
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Evaluate ROS generation using fluorescent probes (e.g., DCFH-DA) to link epoxide reactivity to cytotoxicity .
Advanced: What chromatographic methods resolve co-eluting impurities during analysis?
Methodological Answer:
- HPLC Optimization :
- GC-MS : Use a DB-5ms column (30 m × 0.25 mm) with splitless injection for volatile derivatives (e.g., silylated samples) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
